commercial-purity-specification-achieves-97-percent-minimum-compared-to-standard-research-grade-intermediates
The compound is commercially supplied at a minimum purity of 97% as verified by HPLC, NMR, and GC batch-release quality control . This value meets or exceeds the typical 95% purity threshold for research-grade heterocyclic building blocks, enabling its direct use in synthetic campaigns without additional purification. In contrast, many custom-synthesized 3,4-dihydro-2H-pyrrole analogs are offered only at 95% purity owing to the lability of the enamine-like 5-amino group, making this 97% specification a meaningful procurement criterion .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥97% (HPLC, NMR, GC verified) |
| Comparator Or Baseline | Typical research-grade heterocyclic intermediates: 95% purity standard |
| Quantified Difference | Minimum 2 percentage-point purity advantage over 95% baseline; impurity burden ≤3% vs. ≤5% |
| Conditions | Batch-release QC by commercial supplier (Bidepharm); analytical methods: HPLC, NMR, GC |
Why This Matters
Higher purity reduces the likelihood of purification steps before use in sensitive catalytic or biological assays, directly lowering procurement and labor costs while improving experimental reproducibility. A 2-percentage-point purity difference can be significant when the compound is used stoichiometrically in multi-step synthesis or at high concentrations in cell-based assays.
